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Compound of Interest

Compound Name: 2,6-Diphenylphenol

Cat. No.: B049740 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
diphenylphenol (CAS No. 2432-11-3), a key intermediate in various chemical syntheses. The

data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in

the fields of chemical research and drug development.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-diphenylphenol, providing

a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for 2,6-
Diphenylphenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.58 Doublet 7.6 4H, Aromatic

7.49 Triplet 7.6 4H, Aromatic

7.40 Triplet 7.4 2H, Aromatic

7.30 Triplet 8.1 2H, Aromatic

7.08 Triplet 7.6 1H, Aromatic

5.42 Doublet 3.3 1H, -OH

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,6-
Diphenylphenol

Chemical Shift (δ) ppm Assignment

149.5 C-O

137.7 Aromatic C

130.1 Aromatic C-H

129.5 Aromatic C-H

129.0 Aromatic C-H

128.9 Aromatic C-H

127.8 Aromatic C-H

120.8 Aromatic C-H

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 2,6-
Diphenylphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://spectrabase.com/spectrum/8Z8g7RXgnCd
https://www.benchchem.com/product/b049740?utm_src=pdf-body
https://www.benchchem.com/product/b049740?utm_src=pdf-body
https://www.benchchem.com/product/b049740?utm_src=pdf-body
https://www.benchchem.com/product/b049740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

3600-3200 O-H stretch (broad)

3100-3000 Aromatic C-H stretch

1600-1585 Aromatic C-C stretch (in-ring)

1500-1400 Aromatic C-C stretch (in-ring)

~1220 C-O stretch

900-675 Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data for 2,6-
Diphenylphenol

m/z Interpretation

246.3 [M]⁺ (Molecular Ion)

247 [M+1]⁺

245 [M-H]⁺

Exact Mass: 246.104465 g/mol

Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic

data for 2,6-diphenylphenol.

¹H and ¹³C NMR Spectroscopy
A solution of 2,6-diphenylphenol (approximately 10 mg for ¹H NMR and 50 mg for ¹³C NMR) is

prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm

NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the

spectral width is set to cover the range of -2 to 12 ppm, and a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is
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used with a spectral width of 0 to 220 ppm. Chemical shifts are referenced to the residual

solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
The infrared spectrum of solid 2,6-diphenylphenol can be obtained using the KBr pellet or

nujol mull method. For the KBr pellet method, a small amount of the sample (1-2 mg) is

intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

The mixture is then pressed into a transparent pellet using a hydraulic press. For the nujol mull

method, a small amount of the solid sample is ground with a few drops of nujol (mineral oil) to

form a paste, which is then placed between two KBr plates. The spectrum is recorded using a

Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
The mass spectrum of 2,6-diphenylphenol is obtained using a mass spectrometer with an

electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a

beam of electrons (typically at 70 eV). The resulting ions are then separated based on their

mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-diphenylphenol.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diphenylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049740#2-6-diphenylphenol-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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